(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone
Description
Properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-28-17-4-5-18-21(10-17)31-23(24-18)26-12-16(13-26)22(27)25-7-6-14-8-19(29-2)20(30-3)9-15(14)11-25/h4-5,8-10,16H,6-7,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSGYDZYYOUFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N4CCC5=CC(=C(C=C5C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone involves multiple steps:
Formation of the Isoquinoline Core: : Starting from a suitable precursor, the isoquinoline core is synthesized via Pictet-Spengler reaction or Bischler-Napieralski cyclization.
Introduction of the Azetidine Group: : The azetidine ring is then introduced using nucleophilic substitution reactions, ensuring the correct stereochemistry is maintained.
Incorporation of the Benzo[d]thiazole Moiety: : Finally, the benzo[d]thiazole unit is coupled to the intermediate through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial synthesis of this compound would scale up the laboratory methods, optimizing reaction conditions to increase yield and purity. Catalysts and solvents would be chosen to minimize cost and environmental impact, using continuous flow reactors for increased efficiency.
Chemical Reactions Analysis
Hydrolysis of the Methanone Group
The ketone group in the methanone core is susceptible to nucleophilic attack under acidic or basic conditions. Hydrolysis reactions typically yield carboxylic acid derivatives:
Mechanistic Notes :
-
Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic water attack .
-
Stabilization of the tetrahedral intermediate by resonance with adjacent heterocycles is observed .
Functionalization of the Azetidine Ring
The azetidine ring (4-membered nitrogen heterocycle) undergoes ring-opening or substitution reactions due to ring strain:
| Reaction Type | Reagents | Outcome | Reference |
|---|---|---|---|
| Nucleophilic substitution | NaH, alkyl halides | Alkylation at the azetidine nitrogen | |
| Ring-opening | HCl (gaseous), ethanol | Formation of β-chloroamine derivatives |
Key Observations :
-
Steric hindrance from the benzothiazole substituent slows reaction kinetics.
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Ring-opening under acidic conditions generates intermediates useful for further derivatization.
Electrophilic Substitution on Benzothiazole
The 6-methoxybenzothiazole moiety directs electrophilic substitution to the 5-position:
| Reaction | Reagents | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitrobenzothiazole derivative | |
| Sulfonation | SO₃, H₂SO₄ | 5-Sulfo-substituted product |
Regioselectivity :
Demethylation of Methoxy Groups
Methoxy groups on the isoquinoline ring undergo demethylation under strong Lewis acids:
| Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| BBr₃-mediated demethylation | BBr₃, CH₂Cl₂ | Cleavage of methoxy to hydroxyl groups |
Applications :
-
Demethylated products serve as intermediates for further functionalization (e.g., phosphorylation) .
Reduction of the Isoquinoline Ring
Catalytic hydrogenation reduces the 3,4-dihydroisoquinoline to a fully saturated tetrahydroisoquinoline:
| Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C | Saturated tetrahydroisoquinoline derivative |
Selectivity :
Cross-Coupling Reactions
The benzothiazole ring participates in palladium-catalyzed cross-couplings:
| Reaction | Reagents | Outcome | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl-linked derivatives |
Limitations :
Oxidation of the Azetidine Nitrogen
The azetidine nitrogen undergoes oxidation to form N-oxide derivatives:
| Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| mCPBA oxidation | mCPBA, CH₂Cl₂ | Azetidine N-oxide |
Applications :
-
N-Oxides enhance solubility and enable coordination chemistry.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the presence of alkenes:
| Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| UV light (λ = 254 nm) | Ethylene | Cyclobutane-fused product |
Mechanism :
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer activity. For instance, the compound's structure suggests potential interactions with biological targets involved in cancer cell proliferation. Studies have shown that isoquinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with specific signaling pathways .
Neuroprotective Effects
Compounds similar to (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl) have been investigated for neuroprotective effects. They may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Stepwise Synthesis
A common approach involves the stepwise construction of the isoquinoline and thiazole moieties followed by coupling reactions. Key steps include:
- Formation of the isoquinoline framework via cyclization reactions.
- Introduction of methoxy groups through methylation reactions.
- Coupling with thiazole derivatives using standard cross-coupling techniques such as Suzuki or Heck reactions .
Drug Development
The compound's unique structure positions it as a candidate for drug development targeting specific diseases:
- Cancer : Its ability to inhibit cell growth suggests it could be developed into an anticancer agent.
- Neurological Disorders : The neuroprotective properties indicate potential for treating conditions like Alzheimer's disease.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotection
Another research article highlighted the neuroprotective effects observed in animal models treated with isoquinoline derivatives. The results indicated a reduction in neuroinflammation and improved cognitive function post-treatment .
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action of this compound depends on its application:
Pharmacology: : It may interact with enzymes and receptors in the body, influencing biochemical pathways involved in disease processes.
Chemistry: : Acts as an intermediate in organic synthesis, enabling the formation of new chemical bonds.
Comparison with Similar Compounds
Unique Features
What sets this compound apart from similar molecules is the combination of its structural elements—isoquinoline, benzo[d]thiazole, and azetidine—all in one molecule, providing unique reactivity and potential biological activity.
Similar Compounds
6,7-Dimethoxyisoquinoline
2-Methoxybenzo[d]thiazole
Azetidin-3-ylmethanone
These compounds share structural similarities but lack the full combination of functional groups found in (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone, resulting in different chemical properties and applications.
Biological Activity
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure combines isoquinoline and thiazole moieties, which are known for their pharmacological relevance. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 392.48 g/mol. The structure incorporates multiple functional groups, including methoxy and carbonyl groups, which influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O4S |
| Molecular Weight | 392.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Research indicates that compounds with isoquinoline and thiazole structures exhibit a range of biological activities, including:
- Neuroprotective Effects : The compound may interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.
- Anti-inflammatory Properties : The presence of methoxy groups suggests possible anti-inflammatory activity through the modulation of inflammatory pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating potential for antimicrobial applications.
Relevant Case Studies
-
Neuropharmacological Studies :
- A study demonstrated that derivatives of isoquinoline exhibited significant neuroprotective effects in animal models of Parkinson's disease. The mechanism was attributed to the modulation of dopamine receptors and reduction of oxidative stress .
- Anti-inflammatory Research :
- Antimicrobial Activity :
Synthesis and Derivatives
The synthesis of the compound typically involves multi-step organic reactions that can yield various derivatives with altered biological profiles. For instance:
- Starting Materials : Dihydroisoquinoline derivatives are often synthesized from simpler precursors through cyclization reactions.
- Functionalization : The introduction of methoxy groups can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Q & A
Basic: What synthetic routes are commonly employed for preparing the 6,7-dimethoxy-3,4-dihydroisoquinoline core in this compound?
Answer: The 6,7-dimethoxy-3,4-dihydroisoquinoline moiety is typically synthesized via acetylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline using acetic anhydride in pyridine under argon. Key steps include refluxing with excess acetic anhydride, solvent removal via rotary evaporation, and purification by silica gel chromatography (MeOH-CH₂Cl₂ mixtures) . Alternative methods involve substitutions like alkylation or acylation at the nitrogen position, as seen in related dihydroisoquinoline derivatives .
Basic: How can researchers validate the purity and structural identity of this compound post-synthesis?
Answer: Characterization relies on a combination of analytical techniques:
- Melting Point (mp): Compare observed mp with literature values for consistency .
- TLC: Monitor reaction progress and confirm homogeneity using solvent systems like MeOH-CH₂Cl₂ .
- Spectroscopy:
Advanced: What strategies optimize the coupling of the azetidine-3-yl-methanone group to the benzothiazole moiety?
Answer: The azetidine-benzothiazole linkage is achieved via nucleophilic substitution or palladium-catalyzed cross-coupling. Key considerations:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity .
- Catalysts: Employ Pd(PPh₃)₄ or CuI for Suzuki-Miyaura couplings .
- Purification: Column chromatography (DCM/MeOH gradients) resolves byproducts, with TEA added to suppress silanol interactions .
Advanced: How do structural modifications to the benzothiazole or azetidine groups affect biological activity?
Answer: SAR studies on analogous compounds reveal:
- Benzothiazole Substitution: Methoxy groups at position 6 enhance solubility but may reduce receptor affinity compared to halogenated analogs .
- Azetidine Modifications: Bulky substituents (e.g., piperazine) improve metabolic stability but could sterically hinder target binding .
- Quantitative Analysis: Use docking simulations to predict interactions and guide synthetic prioritization .
Basic: What solvents and bases are effective in minimizing side reactions during synthesis?
Answer:
- Solvents: Anhydrous pyridine or 1,4-dioxane minimizes hydrolysis of acid-sensitive intermediates .
- Bases: NaOH or potassium t-butoxide facilitates deprotonation in alkylation steps, though base strength must balance reaction rate and byproduct formation .
Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Answer: Contradictions (e.g., variable NMR conformer ratios) arise from:
- Dynamic Effects: Temperature-dependent conformational equilibria; record spectra at consistent temperatures .
- Impurities: Use preparative HPLC or repeated recrystallization (ethanol/benzene) to isolate pure fractions .
- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation .
Basic: What are the critical steps for scaling up the synthesis without compromising yield?
Answer:
- Reagent Stoichiometry: Maintain excess acetic anhydride (10 equiv.) to drive acetylation to completion .
- Temperature Control: Gradual heating during reflux prevents decomposition of heat-sensitive intermediates .
- Workflow: Implement inline purification (e.g., flash chromatography) to reduce handling losses .
Advanced: Which in vitro assays are suitable for evaluating this compound’s mechanism of action?
Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ determination .
- Cellular Uptake: Radiolabel the compound (³H or ¹⁴C) and measure accumulation in target cell lines .
- Cytotoxicity: Pair MTT assays with flow cytometry to distinguish apoptosis vs. necrosis .
Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?
Answer:
- ADMET Prediction: Tools like SwissADME predict logP, BBB permeability, and CYP450 interactions .
- Docking Studies: AutoDock Vina identifies binding poses to optimize substituent geometry .
- MD Simulations: GROMACS models compound stability in biological membranes over time .
Basic: What are common pitfalls in characterizing the methanone bridge stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
